molecular formula C10H11ClO2 B072705 Ethyl 4-(Chloromethyl)benzoate CAS No. 1201-90-7

Ethyl 4-(Chloromethyl)benzoate

Cat. No.: B072705
CAS No.: 1201-90-7
M. Wt: 198.64 g/mol
InChI Key: JTTXRFNOFFGPFI-UHFFFAOYSA-N
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Description

Ethyl 4-(Chloromethyl)benzoate is an organic compound with the molecular formula C10H11ClO2. It is an ester derivative of benzoic acid, where the ethyl group is attached to the carboxyl group, and a chloromethyl group is attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(Chloromethyl)benzoate can be synthesized through the esterification of 4-(Chloromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(Chloromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(Chloromethyl)benzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new chemical bonds. The ester group can also undergo hydrolysis or reduction, leading to different functional derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile, which makes it suitable for a wide range of chemical transformations. The presence of both the ester and chloromethyl groups allows for versatile applications in synthesis and research .

Properties

IUPAC Name

ethyl 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTXRFNOFFGPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298608
Record name Ethyl 4-(Chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201-90-7
Record name 1201-90-7
Source DTP/NCI
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Record name Ethyl 4-(Chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(Chloromethyl)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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